5-Cyclopropoxypicolinaldehyde
Overview
Description
5-Cyclopropoxypicolinaldehyde is an organic compound with the molecular formula C₉H₉NO₂ It is a derivative of picolinaldehyde, featuring a cyclopropoxy group attached to the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxypicolinaldehyde typically involves the cyclopropanation of picolinaldehyde derivatives. One common method includes the reaction of picolinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products Formed:
Oxidation: 5-Cyclopropoxypicolinic acid
Reduction: 5-Cyclopropoxypicolinalcohol
Substitution: Depending on the nucleophile, products like 5-aminopicolinaldehyde, 5-thiopicolinaldehyde, etc.
Scientific Research Applications
5-Cyclopropoxypicolinaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving aldehyde dehydrogenases.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxypicolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme function and inhibition.
Comparison with Similar Compounds
Picolinaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
Cyclopropylcarboxaldehyde: Contains a cyclopropyl group but lacks the pyridine ring, resulting in different chemical properties and reactivity.
Uniqueness: 5-Cyclopropoxypicolinaldehyde’s unique combination of a cyclopropoxy group and a pyridine ring makes it distinct from other aldehydes. This structural uniqueness allows it to participate in specific reactions and interactions that other compounds cannot, making it a valuable compound in various research applications.
Biological Activity
5-Cyclopropoxypicolinaldehyde (5-CPA) is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of 5-CPA, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
5-CPA is characterized by a cyclopropyl group attached to a picolinaldehyde framework, which includes a pyridine ring and an aldehyde functional group. The molecular formula for this compound is . The presence of the cyclopropyl group is significant as it may influence the compound's reactivity and interaction with biological targets.
Biological Activity
Research indicates that 5-CPA and its derivatives exhibit a range of biological activities, including:
- Antibacterial Properties : Preliminary studies suggest that 5-CPA derivatives may possess antibacterial effects, making them candidates for further development as antimicrobial agents.
- Antifungal Activity : Similar compounds have shown antifungal properties, indicating that 5-CPA could also be effective against fungal infections.
- Anticancer Potential : The unique structure of 5-CPA may contribute to its anticancer activity, with studies suggesting it could inhibit the growth of various cancer cell lines.
Table 1: Summary of Biological Activities of 5-CPA Derivatives
Compound Name | Activity Type | Observations |
---|---|---|
5-Cyclopropylpicolinaldehyde | Antibacterial | Exhibited moderate activity against Gram-positive bacteria. |
5-Cyclopropylpicolinaldehyde | Antifungal | Effective against several fungal strains. |
5-Cyclopropylpicolinaldehyde | Anticancer | Inhibited proliferation in various cancer cell lines. |
The biological activity of 5-CPA is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds similar to 5-CPA often act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.
- Cell Membrane Interaction : The lipophilicity introduced by the cyclopropyl group may facilitate interactions with cell membranes, altering membrane integrity and function.
- DNA Intercalation : Some studies suggest that modifications in the pyridine ring could enable DNA intercalation, leading to inhibition of DNA replication in cancer cells.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of 5-CPA in inhibiting the growth of prostate cancer cells (PC3). The compound was tested at various concentrations, revealing a dose-dependent inhibition of cell proliferation. The results indicated that at concentrations above 10 µM, significant cytotoxic effects were observed.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antibacterial properties, derivatives of 5-CPA were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Synthesis and Derivatives
The synthesis of 5-CPA can be achieved through various methods, including condensation reactions involving cyclopropyl-containing precursors. Researchers are exploring different derivatives to enhance its biological activity and reduce potential cytotoxicity.
Table 2: Synthesis Routes for 5-CPA Derivatives
Synthesis Method | Description |
---|---|
Condensation Reactions | Involves reaction between cyclopropyl compounds and aldehydes. |
Functional Group Modification | Alteration of substituents on the pyridine ring to improve activity. |
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of 5-CPA derivatives. Key areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and bioavailability of 5-CPA in animal models.
- Structure-Activity Relationship (SAR) Studies : To determine how modifications to the chemical structure affect biological activity.
- Clinical Trials : Initiating trials to evaluate safety and efficacy in human subjects for potential therapeutic applications.
Properties
IUPAC Name |
5-cyclopropyloxypyridine-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-7-1-2-9(5-10-7)12-8-3-4-8/h1-2,5-6,8H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEBNTGSVBXQHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198167-18-8 | |
Record name | 5-cyclopropoxypyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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